A Comprehensive Technical Guide to 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
A Comprehensive Technical Guide to 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, including its definitive CAS Number, molecular properties, and structural features. A significant focus is placed on robust synthetic protocols, outlining the strategic N-methylation of the corresponding 6-iodo precursor. Furthermore, this guide explores the compound's primary application as a versatile intermediate in the synthesis of kinase inhibitors, leveraging the reactivity of the C6-iodo group for palladium-catalyzed cross-coupling reactions. Key characterization data, safety and handling protocols, and the strategic importance of this molecule in constructing libraries for drug discovery are also discussed.
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, is recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, molecules built upon the imidazo[4,5-b]pyridine framework are of significant interest as potential therapeutic agents.[3][4]
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine emerges as a particularly valuable derivative. The introduction of an iodine atom at the 6-position provides a crucial reactive handle for diversification. This iodo-substituent is readily displaced or utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the systematic introduction of a wide array of chemical moieties to explore the structure-activity relationship (SAR) of potential drug candidates.[5] The N3-methyl group, in turn, occupies a key vector, influencing solubility, metabolic stability, and interaction with the target protein. This guide serves to consolidate the essential technical knowledge required for the effective utilization of this compound in a research and development setting.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound, ensuring its precise tracking in literature and commerce.
| Property | Value | Source(s) |
| CAS Number | 1138444-15-1 | [6] |
| Molecular Formula | C₇H₆IN₃ | [7] |
| Molecular Weight | 259.05 g/mol | [7] |
| IUPAC Name | 6-iodo-3-methyl-1H-imidazo[4,5-b]pyridine | N/A |
| Appearance | Typically a solid | [5] |
| Solubility | Soluble in organic solvents such as DMSO | [5] |
Molecular Structure
The structure comprises a bicyclic heteroaromatic system with a methyl group on one of the imidazole nitrogens and an iodine atom on the pyridine ring.
Caption: 2D Structure of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine.
Synthesis and Purification
The preparation of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine is most commonly achieved via the N-alkylation of the 6-iodo-3H-imidazo[4,5-b]pyridine precursor. This method offers high regioselectivity for the thermodynamically more stable N3-isomer. The general workflow is outlined below.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on standard N-alkylation methods for imidazopyridine scaffolds.[8] Optimization may be required depending on the scale and purity requirements.
Materials:
-
6-Iodo-3H-imidazo[4,5-b]pyridine (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% in oil, 1.2 eq)
-
Iodomethane (CH₃I, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Iodo-3H-imidazo[4,5-b]pyridine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirring suspension. If using sodium hydride, cool the solution to 0 °C and add NaH (1.2 eq) portion-wise, allowing for the cessation of gas evolution between additions.
-
Addition of Alkylating Agent: To the stirring mixture, add iodomethane (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
-
Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine as a solid.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the N-methyl group.
-
N-CH₃: A singlet expected around δ 3.8-4.2 ppm.
-
Imidazole C2-H: A singlet expected around δ 8.0-8.5 ppm.
-
Pyridine H-5/H-7: Two doublets in the aromatic region (δ 8.0-9.0 ppm), showing ortho-coupling.
-
-
¹³C NMR: The carbon spectrum will show signals corresponding to the seven unique carbon atoms in the molecule. The carbon bearing the iodine (C6) will be significantly influenced by the halogen's electronic effects.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 260.0.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine is as a strategic intermediate for creating libraries of potential kinase inhibitors. The C-I bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups.
Caption: Utility of the C6-Iodo group for library synthesis.
This strategy has been successfully employed to develop potent inhibitors for several important cancer-related kinases:
-
c-Met Inhibitors: The imidazo[4,5-b]pyridine scaffold has been identified as a novel hinge-binding motif for the c-Met kinase, a key driver in many tumors.[3]
-
CDK9 Inhibitors: Derivatives of this core have shown significant inhibitory potential against Cyclin-Dependent Kinase 9 (CDK9), a target in transcription regulation and cancer.[4]
-
Aurora Kinase Inhibitors: The scaffold has been instrumental in designing inhibitors for Aurora kinases, which are critical for cell cycle regulation.[1]
The 6-iodo intermediate allows researchers to rapidly synthesize and test a multitude of C6-analogs, probing the pocket of the kinase active site to optimize potency and selectivity.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine is not widely available, appropriate safety precautions can be inferred from related halo-imidazo[4,5-b]pyridine and pyridine compounds.[9][10][11]
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid formation of dust and aerosols.[10]
-
Toxicology: The toxicological properties have not been thoroughly investigated.[9] Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Fire Safety: The compound is likely combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Always consult a comprehensive, up-to-date SDS from the supplier before handling this chemical.
Conclusion
6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine, identified by CAS Number 1138444-15-1 , is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug discovery scientists. Its value lies in the combination of the biologically relevant imidazo[4,5-b]pyridine core and the synthetically versatile C6-iodo substituent. This guide has provided a framework for its identification, synthesis, characterization, and application, underscoring its pivotal role as an intermediate in the development of next-generation kinase inhibitors. Adherence to proper laboratory and safety protocols is essential when utilizing this potent building block in the pursuit of novel therapeutics.
References
- EvitaChem. (n.d.). Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561).
- The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from The Royal Society of Chemistry website.
- Sigma-Aldrich. (n.d.). 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine AldrichCPR 1138444-15-1.
- CymitQuimica. (n.d.). 6-Iodo-3-Methyl-3H-Imidazo[4,5-b]Pyridine.
- SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Santa Cruz Biotechnology. (n.d.). 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine.
- Hunan Hualiu Pharmaceutical Co., Ltd. (n.d.). 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from Hunan Hualiu Pharmaceutical Co., Ltd. website.
- ResearchGate. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Google Patents. (2014). CN103788086A - Pyridoimidazole compounds and preparation method thereof.
- BLDpharm. (n.d.). MSDS of methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate.
- Google Patents. (n.d.). US4808596A - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions containing same.
- PubMed. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- PubChem. (n.d.). Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309228-B2.
- PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- Echemi. (n.d.). 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine Safety Data Sheets.
- Guidechem. (n.d.). 6-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine (CAS No. 83472-62-2) SDS.
- SpectraBase. (n.d.). 5,6-Dichloro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one - Optional[1H NMR] - Spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 6-Iodo-3H-imidazo[4,5-b]pyridine (EVT-12441561) [evitachem.com]
- 6. 6-ヨード-3-メチル-3H-イミダゾ[4,5-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. scispace.com [scispace.com]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
- 11. Page loading... [wap.guidechem.com]
